molecular formula C10H12N2O B8398992 6-(Dimethylaminomethyl)furo[3,2-c]pyridine CAS No. 122534-95-6

6-(Dimethylaminomethyl)furo[3,2-c]pyridine

Cat. No. B8398992
M. Wt: 176.21 g/mol
InChI Key: KPRXKUVBZQTUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Dimethylaminomethyl)furo[3,2-c]pyridine is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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properties

CAS RN

122534-95-6

Product Name

6-(Dimethylaminomethyl)furo[3,2-c]pyridine

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-furo[3,2-c]pyridin-6-yl-N,N-dimethylmethanamine

InChI

InChI=1S/C10H12N2O/c1-12(2)7-9-5-10-8(6-11-9)3-4-13-10/h3-6H,7H2,1-2H3

InChI Key

KPRXKUVBZQTUJY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC2=C(C=CO2)C=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of triethylamine (3.45 mL, 24.7 mmol) in methylene chloride (16 mL) under a nitrogen atmosphere and cooled below 5° C. was added p-toluenesulfonyl chloride (4.65 g, 24.4 mmol) in one portion. After stirring the mixture for 15 minutes, a solution of 6-hydroxymethylfuro[3,2-c]pyridine (2.68 g, 18 mmol) in methylene chloride (18 mL) was added dropwise. By tlc the reaction was complete in 6-8 hours. Dimethylamine gas was bubbled over the reaction surface until product formation was complete. The reaction solution was washed with water and the product extracted into dilute hydrochloric acid. The acidic aqueous extract was made basic with sodium hydroxide solution and the product extracted into diethyl ether. The ethereal solution was dried over anhydrous sodium sulfate, filtered through a pad of charcoal and evaporated to give an oil (1.76 g). The oil was distilled under vacuum to give 1.56 g (49% yield) of pure product, bp: 93°-94° C./1.6 mm Hg. Upon standing the product crystallized, mp: 42°-44° C.
Quantity
3.45 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step Two
Quantity
2.68 g
Type
reactant
Reaction Step Three
Quantity
18 mL
Type
solvent
Reaction Step Three
Name

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